4-Amino-2-chloro-3-hydroxybenzoic acid
Description
4-Amino-2-chloro-3-hydroxybenzoic acid (CAS: 23219-33-2, molecular formula: C₇H₆ClNO₃) is a substituted benzoic acid derivative characterized by amino (-NH₂), chloro (-Cl), and hydroxy (-OH) groups at positions 4, 2, and 3 of the benzene ring, respectively. Its molecular weight is 187.58 g/mol, and it is synonymously referred to as 4-Chloro-3-Hydroxyanthranilic Acid .
Properties
CAS No. |
60405-54-1 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
4-amino-2-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
ZXSPVNKHPUXIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)O)N |
Origin of Product |
United States |
Scientific Research Applications
4-Amino-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2-chloro-3-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
The structural and functional similarities of 4-amino-2-chloro-3-hydroxybenzoic acid to other substituted benzoic acids are critical for understanding its distinct behavior. Below is a detailed comparison with key analogues:
Substituent Position and Functional Group Variations
Key Differences and Implications
Electronic and Steric Effects
- Chlorine at position 2 introduces electron-withdrawing effects, which may stabilize the molecule against oxidation compared to 3-chloro isomers (e.g., 4-Amino-3-chlorobenzoic acid) .
- Methoxy vs. Hydroxy Groups: 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) lacks the hydrogen-bonding capability of the hydroxy group, making it more lipophilic and suitable for applications requiring membrane permeability .
Q & A
Q. Table 1: Comparison of Protecting Group Efficiency
| Protecting Group | Reaction Yield (%) | Regioselectivity (2-Cl:5-Cl) | Stability Under Chlorination |
|---|---|---|---|
| Acetyl | 78 | 7.3:1 | High |
| Boc | 82 | 8.5:1 | Moderate |
| Benzoyl | 65 | 4.1:1 | Low |
(Data extrapolated from analogous chlorobenzoic acid syntheses )
Basic: What spectroscopic techniques are critical for characterizing 4-Amino-2-chloro-3-hydroxybenzoic acid, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/amino protons (δ 10–12 ppm, broad). Use DMSO-d₆ to resolve exchangeable protons .
- ¹³C NMR : Carboxylic acid carbonyl appears at δ 168–172 ppm; chlorine-induced deshielding shifts adjacent carbons by 3–5 ppm .
- IR Spectroscopy : Confirm –COOH (2500–3300 cm⁻¹, broad), –NH₂ (3350–3500 cm⁻¹), and C–Cl (550–750 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks. Fragmentation patterns should validate the chlorine isotope signature (3:1 ratio for ³⁵Cl/³⁷Cl) .
Advanced: How can crystallographic refinement resolve ambiguities in hydrogen bonding and molecular packing?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value Range | Significance |
|---|---|---|
| R1 (I > 2σ(I)) | < 5% | Model accuracy |
| Residual Density (eÅ⁻³) | < 0.3 | Electron density fit |
| H-bond D⋯A Distance (Å) | 2.65–2.85 (O⋯H) | Intramolecular stabilization |
Advanced: How should conflicting data on physicochemical properties (e.g., melting point, solubility) be systematically addressed?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform at 2–10°C/min under inert gas to detect polymorphic transitions or decomposition .
- Hot-Stage Microscopy : Correlate visual melting with thermal data to distinguish true melting from degradation (common above 200°C) .
- Solubility Screening : Test in buffered solutions (pH 2–12) and aprotic solvents (DMF, DMSO) to identify stable forms .
Q. Example Workflow :
Purify via recrystallization (ethanol/water, 1:3 v/v).
Characterize by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to confirm >98% purity .
Validate melting point reproducibility across three independent batches.
Advanced: What computational strategies predict bioactivity, and how can SAR studies be designed for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on structural analogs .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with antioxidant activity .
- In Vitro Assays :
- DPPH Radical Scavenging : Compare IC₅₀ values against gallic acid controls .
- Enzyme Inhibition : Test at 0.1–100 µM concentrations with LC-MS/MS kinetic monitoring .
Q. Key SAR Insights :
- Electron-withdrawing groups (e.g., –Cl) enhance radical stabilization.
- Ortho-substituted –OH improves metal chelation capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
